methyl 11-(2,3-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 11-(2,3-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The compound features a dibenzo[b,e][1,4]diazepine core, which is a seven-membered ring system fused with benzene rings, and is functionalized with various substituents, including methoxy groups and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 11-(2,3-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved by cyclization reactions involving aromatic diamines and cyclic diketones in the presence of catalysts such as indium chloride in acetonitrile.
Functionalization: Introduction of the methoxy groups and the carboxylate ester can be done through electrophilic aromatic substitution and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst concentration), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(2,3-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the diazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or organolithium reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Methyl 11-(2,3-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity. The exact pathways can vary depending on the biological context, but common targets include neurotransmitter receptors and enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Chlordiazepoxide: A well-known anxiolytic with a similar diazepine core.
Diazepam: Another anxiolytic with a dibenzo[b,e][1,4]diazepine structure.
Uniqueness
Methyl 11-(2,3-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is unique due to its specific substituents, which can confer distinct biological activities and chemical properties compared to other similar compounds. The presence of methoxy groups and a carboxylate ester may enhance its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C24H26N2O5 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 6-(2,3-dimethoxyphenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate |
InChI |
InChI=1S/C24H26N2O5/c1-13-12-17-20(22(27)19(13)24(28)31-4)21(26-16-10-6-5-9-15(16)25-17)14-8-7-11-18(29-2)23(14)30-3/h5-11,13,19,21,25-26H,12H2,1-4H3 |
InChI Key |
IPBSQTWWNGINBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=C(C(=CC=C4)OC)OC)C(=O)C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.